

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

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Compound of Interest

Compound Name: *2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde*

CAS No.: 90004-83-4

Cat. No.: B1266919

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In the landscape of modern drug discovery and materials science, substituted benzaldehydes represent a cornerstone class of organic intermediates. Their inherent reactivity, conferred by the electrophilic aldehyde group, combined with the diverse functionalities that can be installed on the aromatic ring, makes them exceptionally versatile building blocks.^{[1][2]} These compounds serve as crucial precursors for a vast array of complex molecular architectures, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.^{[3][4]} The specific pattern of substitution on the benzaldehyde core dictates the molecule's steric and electronic properties, providing a sophisticated toolkit for fine-tuning the characteristics of the final product, such as biological activity, metabolic stability, or material performance.^[1]

This guide focuses on a uniquely functionalized molecule: **2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde**. The dense packing of five distinct functional groups on a simple benzene ring presents both significant synthetic challenges and a wealth of opportunities for chemical diversification. This document provides a comprehensive analysis of its IUPAC nomenclature, physicochemical properties, a proposed synthetic strategy grounded in mechanistic principles, and an exploration of its potential as a high-value synthetic intermediate.

Part 1: Molecular Identity and Physicochemical Profile

Deconstructing the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that every distinct structure has a unique and unambiguous name.^[5] The name "**2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde**" is derived by following a clear set of prioritization rules for functional groups on an aromatic ring.^{[6][7]}

- **Parent Structure Identification:** The presence of a formyl group (-CHO) directly attached to a benzene ring designates "benzaldehyde" as the parent or base name. According to IUPAC rules, the aldehyde group is assigned the highest priority among the substituents present and its carbon is designated as position #1 on the aromatic ring.^{[7][8]}
- **Numbering the Substituents:** The ring is numbered starting from the aldehyde carbon (C1) in the direction that gives the other substituents the lowest possible locants (numbers).
- **Alphabetical Listing:** The substituents are then listed alphabetically (Bromo, Chloro, Hydroxy, Methoxy) along with their corresponding position numbers as a prefix to the parent name.^[9]

The logical breakdown of this nomenclature is illustrated below.

Caption: Logical derivation of the IUPAC name.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The data for **2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde**, sourced from the PubChem database, are summarized below.^[10]

This information is critical for designing reaction conditions, selecting appropriate solvents, and planning purification strategies.

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrClO ₃	PubChem[10]
Molecular Weight	265.49 g/mol	PubChem[10]
IUPAC Name	2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde	PubChem[10]
CAS Number	90004-83-4	PubChem[10]
Canonical SMILES	<chem>COC1=C(C(=C(C(=C1)C=O)Br)Cl)O</chem>	PubChem[10]
InChIKey	HQOHSCYWUXNDDY-UHFFFAOYSA-N	PubChem[10]

While specific experimental spectroscopic data for this exact molecule is not widely published, characterization would rely on standard techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure. For instance, in a related compound, 2-Bromo-5-hydroxybenzaldehyde, the carbonyl carbon (CHO) appears around 191.4 ppm in the ¹³C NMR spectrum.[11]

Part 2: Synthesis Strategy and Mechanistic Rationale

A direct, single-step synthesis of **2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde** is not documented. Therefore, a multi-step synthetic approach is required, starting from a readily available precursor. A logical starting material is 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), which can be synthesized from vanillin.[12] The proposed synthesis leverages the principles of electrophilic aromatic substitution, considering the directing effects of the existing substituents.

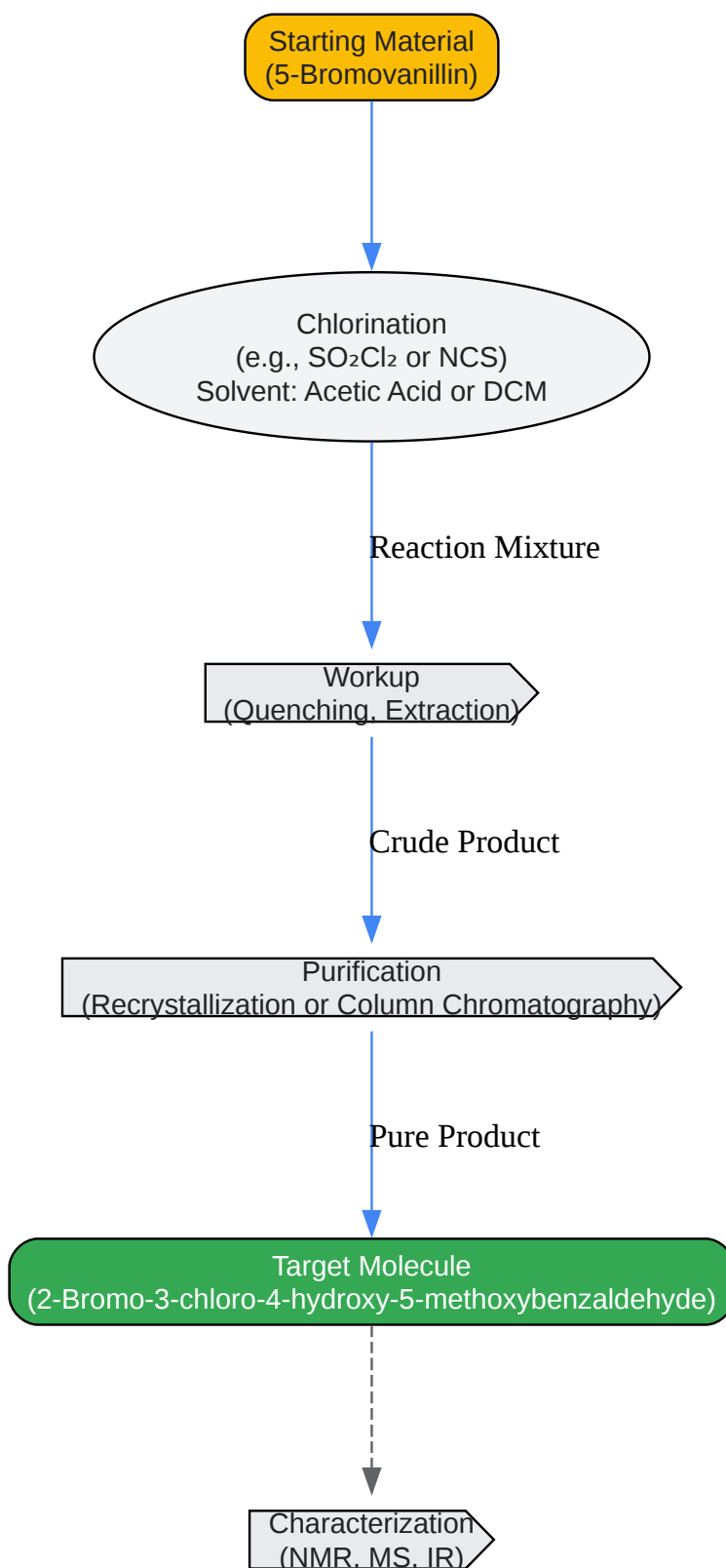
Core Directive: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, *ortho*-, *para*-directing groups. The aldehyde (-CHO) group is a deactivating, *meta*-directing group. In the proposed starting material, the position *ortho* to the powerful hydroxyl group is the most nucleophilic and thus the most likely site for electrophilic attack.

Proposed Synthetic Workflow

The protocol described below is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of 5-Bromovanillin (Starting Material) This intermediate can be prepared via the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The strong activating effect of the hydroxyl group directs the bromine to the position ortho to it (C5).

Step 2: Electrophilic Chlorination to Yield the Target Compound The key transformation involves the selective chlorination of 5-bromovanillin. The primary directing influence will again be the hydroxyl group, which strongly activates the C2 and C6 positions. The C2 position is sterically less hindered than C6 (which is flanked by the aldehyde group), making it the preferential site for chlorination.



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Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Objective: To synthesize **2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde** from 5-bromovanillin.

Materials:

- 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde)[[12](#)]
- Sulfuryl chloride (SO_2Cl_2) or N-Chlorosuccinimide (NCS)
- Glacial Acetic Acid or Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

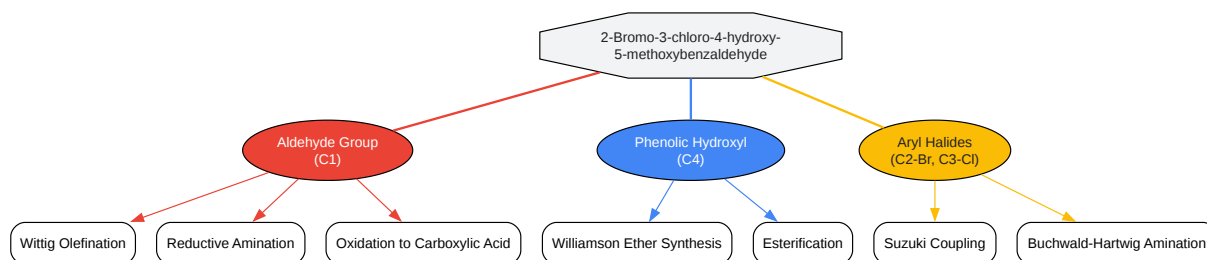
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-bromovanillin in glacial acetic acid under an inert atmosphere (e.g., nitrogen).
- Chlorination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of 1.1 equivalents of sulfuryl chloride in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
 - Causality Insight: Slow, cooled addition is crucial to control the exothermicity of the reaction and minimize the formation of side products. Sulfuryl chloride is an effective electrophilic chlorinating agent for activated aromatic rings.

- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.
- **Extraction:** If the product does not fully precipitate, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water, 5% aqueous NaHCO_3 solution (to neutralize acid), and finally with brine.
 - **Trustworthiness Check:** The bicarbonate wash is a self-validating step to ensure all acidic components are removed, which is critical for the stability of the final product and the success of subsequent purification.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.
- **Purification:** Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
- **Characterization:** Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy.

Part 3: Chemical Reactivity and Applications

The synthetic value of **2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde** lies in the orthogonal reactivity of its functional groups. This allows for selective chemical modifications, making it a powerful scaffold for building molecular diversity.



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Caption: Reactivity sites on the target molecule.

Reactions at the Aldehyde Group

The aldehyde is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

- Nucleophilic Addition: It can react with Grignard or organolithium reagents to form secondary alcohols.
- Reductive Amination: A two-step or one-pot reaction with an amine followed by reduction yields substituted benzylamines, a common motif in pharmaceuticals.
- Wittig Reaction: Conversion to an alkene provides a scaffold for further functionalization.
- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, opening another avenue for derivatization (e.g., amide coupling).

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base, forming a potent nucleophile.

- **Williamson Ether Synthesis:** Reaction with an alkyl halide yields an ether, which can alter the molecule's solubility and hydrogen-bonding capabilities.
- **Esterification:** Acylation with an acid chloride or anhydride produces an ester, often used as a protecting group or to modulate biological activity.

Reactions at the Aryl Halide Positions

The bromo and chloro substituents are ideal handles for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.

- **Suzuki-Miyaura Coupling:** Reaction with a boronic acid or ester forms a new C-C bond, allowing for the introduction of new aryl or alkyl groups.
- **Buchwald-Hartwig Amination:** This reaction forms a C-N bond, providing access to a wide range of substituted anilines.
- **Heck and Sonogashira Couplings:** These reactions enable the formation of C-C double and triple bonds, respectively.

Potential Applications in Drug Discovery

The structural motifs accessible from this scaffold are prevalent in many classes of therapeutic agents. For example, substituted benzaldehydes are precursors to benzimidazole derivatives, which are known to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties.^[13] The ability to selectively modify each position on the ring allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program, optimizing a lead compound for potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a compound of significant synthetic potential. While its direct synthesis presents a regiochemical challenge, a logical, multi-step pathway can be designed based on fundamental principles of organic chemistry. Its true value is realized in its capacity as a versatile intermediate. The orthogonal reactivity of its five functional groups provides medicinal and materials chemists with a powerful platform for

generating molecular complexity and diversity, enabling the development of novel compounds with tailored properties. This guide provides the foundational knowledge required for researchers to harness the synthetic power of this unique and valuable chemical entity.

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